4-Ethoxy-4-methylpiperidine
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Overview
Description
4-Ethoxy-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; reaction conditions: reflux, solvent (e.g., tetrahydrofuran).
Substitution: Sodium azide, potassium cyanide; reaction conditions: room temperature, solvent (e.g., dimethylformamide).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with substituted functional groups (e.g., azides, nitriles).
Scientific Research Applications
4-Ethoxy-4-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Ethylpiperidine: Contains an ethyl group instead of an ethoxy group, resulting in variations in its chemical behavior.
4-Methoxypiperidine: Features a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
4-Ethoxy-4-methylpiperidine is unique due to the presence of both ethoxy and methyl groups on the piperidine ring. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-ethoxy-4-methylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 |
InChI Key |
MMYISEKIIWSERK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)C |
Origin of Product |
United States |
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